Xantocillin

Description

Historical Context of Xantocillin (B1684197) Discovery and Initial Characterization

The discovery of Xantocillin marked a significant milestone, unveiling a new class of natural compounds. Its initial characterization laid the groundwork for future investigations into isocyanide biosynthesis and function.

Xantocillin was first isolated in 1950 by Rothe from the fungus Penicillium notatum. wikipedia.orgwikipedia.org This discovery was a seminal event, as it introduced the first antibiotic compound containing the isocyanide functional group. wikipedia.orgncats.io Subsequent research has identified Xantocillin and its derivatives from various other fungal species. For instance, it has been extracted from Penicillium commune found in deep-sea sediment, Penicillium expansum which was identified as a resident strain on the Mir orbital space station, and other fungi like Aspergillus cejpii and Aspergillus fumigatus. wikipedia.orgnih.govnih.govnih.gov The isolation from such diverse and unique environments highlights the widespread distribution of Xantocillin-producing fungi.

The identification of Xantocillin was groundbreaking because it was the first time the isocyanide functional group (–N⁺≡C⁻) was found in a natural product. wikipedia.orgmedkoo.com Prior to its discovery, isocyanides were known primarily as synthetic compounds. wikipedia.orgunl.edu The presence of two isocyanide moieties in Xantocillin's structure was a chemical curiosity that opened up a new field of study within natural product chemistry. wikipedia.org This discovery prompted scientists to search for other naturally occurring isocyanides, leading to the isolation of hundreds of such compounds from a wide range of terrestrial and marine organisms. nih.govacs.org

Early Isolation from Fungal Sources

Academic Classification within Natural Product Chemistry

Xantocillin is classified within the broad category of microbial secondary metabolites, which are compounds not essential for the organism's primary growth but often play roles in ecological interactions. nih.gov

Isocyanides, or isonitriles, are a class of organic compounds characterized by the –N⁺≡C⁻ functional group. wikipedia.org Natural products containing this group are diverse and have been isolated from both prokaryotic (bacteria) and eukaryotic (fungi, marine sponges) sources. acs.org These metabolites exhibit a wide array of biological activities, including antibacterial, antifungal, antitumor, and antiprotozoal properties. oup.com The reactivity of the isocyanide group, particularly its ability to coordinate with transition metals, is thought to be key to its biological functions. nih.govoup.com Naturally occurring isocyanides can be broadly categorized based on their source and structure; terrestrial isocyanides include xanthocillin-type and cyclopentyl isocyanides, while marine isocyanides are often terpenoid-based. unl.edu

Fungi are prominent producers of isocyanide-containing compounds. nih.gov The genus Penicillium is a well-known source, with species like P. notatum, P. commune, and P. expansum producing Xantocillin. wikipedia.orgncats.iomdpi.comresearchgate.net The genus Aspergillus, including species such as A. fumigatus, A. candidus, and A. cejpii, also produces Xantocillin and its analogues. nih.govnih.govnih.gov While fungi were the first known source, bacteria are also significant producers of isocyanide metabolites. nih.gov For example, Streptomyces thioluteus produces the diisonitrile compound SF2768. nih.gov The discovery of isocyanide synthase (ICS) biosynthetic gene clusters in various fungal and bacterial genomes suggests that many more isocyanide natural products are yet to be discovered. nih.govoup.com

Overview of Isocyanide-Containing Metabolites

Structural Diversity of Xantocillin Analogues

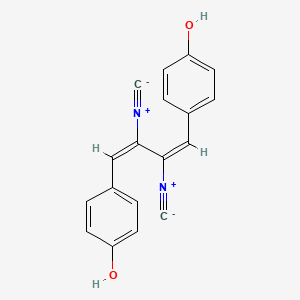

The basic Xantocillin structure consists of a 1,4-di-(p-hydroxyphenyl)-2,3-diisocyano-1,3-butadiene backbone. Research has led to the identification of several naturally occurring analogues that exhibit variations on this core structure. These analogues, often referred to as xanthocillin-like isocyanides, showcase the biosynthetic versatility of the producing organisms. Examples include Xanthoascin, first isolated from Aspergillus candidus, and BU-4704, reported from Aspergillus fumigatus. nih.gov Another related compound is Xantocillin X permethyl ether, which has been isolated from fungal extracts. medchemexpress.com This structural diversity is significant as even minor modifications to the core scaffold can lead to changes in biological activity.

Table 1: Structural Analogues of Xantocillin

| Compound Name | Source Organism | Structural Feature |

|---|---|---|

| Xanthoascin | Aspergillus candidus | A xanthocillin-like isocyanide. nih.gov |

| BU-4704 | Aspergillus fumigatus | A xanthocillin-like isocyanide. nih.gov |

| Xantocillin X permethyl ether | Fungal extracts | The hydroxyl groups on the phenyl rings are replaced by methoxy (B1213986) groups. medchemexpress.com |

Naturally Occurring Variants (e.g., Xanthocillins Y1, Y2, Darlucins A, B)acs.org

Following the initial isolation of xanthocillin (also known as xanthocillin X), researchers have identified a number of naturally occurring analogues that feature variations in the substituents on their aromatic rings. acs.org Among these are Xanthocillins Y1 and Y2, which were also isolated from Penicillium notatum. rkmvccrahara.orgresearchgate.net Xanthocillin Y2 is distinguished by its diisocyano butadiene core connected to two 1,2-benzenediol (catechol) moieties. ontosight.ai

Another group of related compounds, the darlucins, were isolated from fermentations of the fungus Sphaerellopsis filum (also known as Darluca filum). nih.govresearchgate.net Darlucins A and B are notable for being the first discovered natural compounds to possess a 1,2-diisocyanoalkene structure. nih.govresearchgate.net Research has shown that both Darlucin A and Darlucin B exhibit antibacterial and antifungal properties, along with weak cytotoxic activities. nih.govresearchgate.netmedchemexpress.com

The study of the xanthocillin biosynthetic gene cluster in Aspergillus fumigatus has further expanded the family of known variants, revealing new, related compounds. asm.orgnih.govpnas.org

Table 1: Selected Naturally Occurring Xantocillin Variants

| Compound Name | Source Organism | Key Structural Feature/Note |

| Xanthocillin X | Penicillium notatum nih.govacs.org | The first discovered natural isocyanide. acs.org |

| Xanthocillin Y1 | Penicillium notatum rkmvccrahara.orgresearchgate.net | An analogue of Xanthocillin X. acs.orgrkmvccrahara.org |

| Xanthocillin Y2 | Penicillium notatum rkmvccrahara.org | Features a diisocyano butadiene core linked to two 1,2-benzenediol moieties. ontosight.ai |

| Darlucin A | Sphaerellopsis filum (Darluca filum) nih.gov | A xanthocillin-type antibiotic with a 1,2-diisocyanoalkene moiety. nih.gov |

| Darlucin B | Sphaerellopsis filum (Darluca filum) nih.gov | A xanthocillin-type antibiotic with a 1,2-diisocyanoalkene moiety. nih.gov |

Structure

3D Structure

Properties

Molecular Formula |

C18H12N2O2 |

|---|---|

Molecular Weight |

288.3 g/mol |

IUPAC Name |

4-[(1E,3E)-4-(4-hydroxyphenyl)-2,3-diisocyanobuta-1,3-dienyl]phenol |

InChI |

InChI=1S/C18H12N2O2/c1-19-17(11-13-3-7-15(21)8-4-13)18(20-2)12-14-5-9-16(22)10-6-14/h3-12,21-22H/b17-11+,18-12+ |

InChI Key |

YBMVKDUTYAGKEW-JYFOCSDGSA-N |

Isomeric SMILES |

[C-]#[N+]/C(=C/C1=CC=C(C=C1)O)/C(=C\C2=CC=C(C=C2)O)/[N+]#[C-] |

Canonical SMILES |

[C-]#[N+]C(=CC1=CC=C(C=C1)O)C(=CC2=CC=C(C=C2)O)[N+]#[C-] |

Synonyms |

1,4-di-(p-hydroxyphenyl)-2,3-diisonitrilobuta-1,3-diene xanthocillin X xantocillin |

Origin of Product |

United States |

Methodologies for Xantocillin Research

Isolation and Purification Techniques for Xantocillin (B1684197) and Related Compounds

The initial steps in Xantocillin research involve its extraction from a biological source, typically fungal cultures like Penicillium and Aspergillus species, followed by purification to obtain the compound in a pure form for structural elucidation and further studies. wikipedia.orgnih.govresearchgate.net

Solvent-based extraction is a primary method for isolating Xantocillin and its analogues from the producing microorganism's culture broth or mycelia. nih.govnih.gov The choice of solvent is critical and is guided by the polarity of the target compound. nih.gov Given Xantocillin's structure, which includes phenolic hydroxyl groups, a variety of organic solvents can be employed. biosynth.com The process generally involves mixing the biological material with a suitable solvent to dissolve the target compounds. mdpi.com

Common conventional extraction techniques that can be applied include:

Maceration: Soaking the biological matrix in a solvent. nih.gov

Soxhlet extraction: A continuous extraction method using a specialized apparatus that allows for repeated washing of the solid material with a distilled solvent. This technique is efficient for extracting compounds from solid matrices. mdpi.comdergipark.org.tr

Reflux extraction: Boiling the solvent with the sample material, with the solvent vapors being condensed and returned to the extraction flask. This method utilizes heat to increase extraction efficiency but is not suitable for heat-sensitive compounds. mdpi.com

The selection of the solvent system is crucial for effective extraction. Often, mixtures of solvents are used to optimize the extraction yield. For natural products like Xantocillin, solvents such as ethanol, methanol, and ethyl acetate (B1210297) are commonly considered. mdpi.com The pH of the extraction medium can also be adjusted to enhance the solubility and stability of the target compounds. frontiersin.org

| Extraction Parameter | Influence on Efficiency | Source |

| Solvent Type | The polarity of the solvent must be matched with the target compound for optimal dissolution. | nih.gov |

| Temperature | Higher temperatures generally increase extraction rates but can risk degradation of thermolabile compounds. | mdpi.com |

| pH | Can alter the solubility of compounds, particularly those with ionizable groups like phenols. | frontiersin.org |

| Solid-to-Liquid Ratio | Affects the concentration gradient and, consequently, the extraction yield. | dergipark.org.tr |

Following initial extraction, the crude extract contains a mixture of compounds. Chromatography is an indispensable technique for separating Xantocillin from this complex mixture. wikipedia.org This method relies on the differential partitioning of compounds between a stationary phase and a mobile phase. wikipedia.orgmpg.de

Several chromatographic techniques are employed for the purification of natural products like Xantocillin:

Column Chromatography: A fundamental preparative technique where the crude extract is passed through a column packed with a solid adsorbent (stationary phase), such as silica (B1680970) gel or alumina. usu.edu Different compounds move down the column at different rates depending on their affinity for the stationary phase, allowing for their separation.

Thin-Layer Chromatography (TLC): Primarily used for analytical purposes to monitor the progress of a reaction or the fractions from column chromatography, but it can also be used for small-scale preparative separations. nih.gov

High-Performance Liquid Chromatography (HPLC): A highly efficient and versatile technique used for both analytical and preparative separations. nih.govsunnypharmtech.com It utilizes high pressure to force the solvent through columns containing very fine particles, leading to high-resolution separations. nih.gov Reverse-phase HPLC, with a nonpolar stationary phase (like C18) and a polar mobile phase, is particularly common for purifying phenolic compounds. nih.gov

High-Speed Counter-Current Chromatography (HSCCC): A liquid-liquid partition chromatography technique that avoids the use of solid supports, thus preventing irreversible adsorption of the sample. nih.gov It has been successfully used to separate complex isomers and could be applied to purify Xantocillin derivatives. nih.gov

| Chromatographic Method | Principle | Application in Xantocillin Research | Source |

| Column Chromatography | Separation based on differential adsorption of compounds to a solid stationary phase. | Initial purification of crude extracts. | usu.edu |

| HPLC | High-resolution separation based on partitioning between a stationary phase and a high-pressure liquid mobile phase. | Final purification of Xantocillin and its analogs; purity assessment. | nih.govnih.gov |

| HSCCC | Liquid-liquid partition chromatography without a solid support. | Separation of closely related isomers and purification of delicate compounds. | nih.gov |

To overcome the limitations of conventional methods, such as long extraction times and large solvent consumption, advanced extraction technologies are increasingly being adopted for natural product isolation. nih.govnih.gov These "green" techniques often offer higher efficiency and are more environmentally friendly. chemmethod.com

Key advanced methods applicable to Xantocillin isolation include:

Ultrasound-Assisted Extraction (UAE): Utilizes the energy of ultrasonic waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the cell walls of the biological material disrupts them, enhancing the release of intracellular compounds and improving extraction efficiency. nih.govmdpi.com

Microwave-Assisted Extraction (MAE): Employs microwave energy to rapidly heat the solvent and the sample material. nih.gov This creates localized high pressure within the cells, causing them to rupture and release their contents into the solvent. MAE significantly reduces extraction time and solvent volume. mdpi.com

Supercritical Fluid Extraction (SFE): Uses a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. mdpi.com By manipulating temperature and pressure, the solvating power of the supercritical fluid can be precisely controlled, allowing for selective extraction. This method is advantageous as the solvent is easily removed by depressurization, leaving a solvent-free extract. mdpi.com

Pressurized Liquid Extraction (PLE): Also known as Accelerated Solvent Extraction (ASE), this method uses conventional solvents at elevated temperatures and pressures. dergipark.org.tr These conditions increase the solubility and diffusion rate of the analytes while maintaining the solvent in a liquid state, leading to faster and more efficient extractions. chemmethod.commdpi.com

| Advanced Technique | Principle | Advantages for Natural Product Isolation | Source |

| UAE | Acoustic cavitation disrupts cell walls. | Reduced extraction time and solvent consumption, lower temperatures. | nih.govfrontiersin.org |

| MAE | Rapid heating by microwave energy. | High efficiency, speed, reduced solvent use. | mdpi.comnih.gov |

| SFE | Use of a supercritical fluid (e.g., CO2) as a tunable solvent. | High selectivity, solvent-free extracts, gentle for thermolabile compounds. | mdpi.com |

| PLE / ASE | Extraction with solvents at high temperature and pressure. | Fast, efficient, requires less solvent than conventional methods. | dergipark.org.trchemmethod.com |

Chromatographic Separation Methods for Compound Resolution

Biosynthetic Pathway Elucidation Methodologies for Xantocillin

Understanding how microorganisms synthesize Xantocillin is crucial for potential bioengineering efforts to improve yields or create novel derivatives. Elucidating the biosynthetic pathway involves a combination of isotopic labeling, genetic analysis, and enzymatic studies. nih.govnih.gov

Isotopic labeling is a powerful technique used to trace the metabolic fate of precursor molecules into the final natural product. kit.edu In this method, the producing organism is fed a precursor molecule enriched with a stable isotope (e.g., ¹³C, ¹⁵N, or ²H). ckisotopes.commpg.de The resulting Xantocillin is then isolated, and analytical techniques like Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy are used to determine the position and extent of isotope incorporation. nih.gov

This approach has been fundamental in establishing the building blocks of complex natural products. biorxiv.org For Xantocillin, studies have suggested that the amino acid L-tyrosine is a key precursor. researchgate.net Isotopic labeling experiments can definitively confirm this by demonstrating the incorporation of labeled tyrosine into the Xantocillin scaffold. By using specifically labeled precursors, researchers can map which atoms from the precursor form specific parts of the final molecule, providing detailed insights into the biosynthetic transformations. nih.gov

The advent of genome sequencing has revolutionized the study of natural product biosynthesis. nih.gov The genes responsible for producing a secondary metabolite like Xantocillin are typically clustered together on the chromosome in what is known as a Biosynthetic Gene Cluster (BGC). nih.gov

In Aspergillus fumigatus, a BGC responsible for Xantocillin production (the xan cluster) has been identified. nih.govnih.gov Research in this area involves:

Genetic Manipulation: This is a core technique for determining the function of specific genes within the BGC. nih.gov By creating targeted gene knockouts (deletions) or overexpression mutants, scientists can observe the effect on Xantocillin production. nih.govwikipedia.org For example, deleting a specific gene in the xan cluster and observing the cessation of Xantocillin production and the potential accumulation of an intermediate compound provides strong evidence for that gene's role in the pathway. nih.govtechnologynetworks.com

Enzymatic Characterization: Once a gene is implicated in the pathway, the corresponding enzyme can be produced (expressed) in a host organism like E. coli, purified, and its specific function can be tested in vitro. nih.govaugusta.edu This involves supplying the purified enzyme with hypothesized substrates and analyzing the products formed. beilstein-journals.org For Xantocillin biosynthesis, key enzymes that have been identified and characterized include an isocyanide synthase (XanB) and a cytochrome P450 monooxygenase (XanG), which are responsible for converting tyrosine into the characteristic diisocyanide structure. researchgate.net

| Methodology | Description | Key Findings for Xantocillin | Source |

| Genetic Manipulation | Deletion or overexpression of genes within the biosynthetic gene cluster to determine their function. | Identification of the xan gene cluster in A. fumigatus. Deletion of the xanB gene abolishes Xantocillin production. | nih.govnih.gov |

| Enzymatic Characterization | In vitro assays with purified enzymes to confirm their specific catalytic activity. | XanB is an isocyanide synthase that converts tyrosine. XanG is a P450 enzyme that catalyzes the dimerization step. | researchgate.net |

Genetic Manipulation and Enzymatic Characterization in Producer Organisms

In Vitro Antimicrobial and Antagonistic Activity Assays

The antimicrobial properties of xantocillin have been investigated through a variety of in vitro assays designed to quantify its inhibitory effects against a range of microorganisms. These studies are crucial for determining the spectrum of activity and potency of the compound.

Quantitative and Qualitative Assessment Methods for Microbial Inhibition

Both quantitative and qualitative methods are employed to assess the antimicrobial potential of xantocillin. Qualitative assays, such as the agar (B569324) diffusion method (including disk diffusion and well diffusion), provide a preliminary indication of antimicrobial activity. In these tests, a solution of xantocillin is applied to a paper disk or placed in a well on an agar plate previously inoculated with a target microorganism. The formation of a clear zone of inhibition around the disk or well indicates that xantocillin has diffused into the agar and inhibited microbial growth. The diameter of this zone provides a qualitative measure of the compound's efficacy.

Quantitative assays offer more precise data on the concentration-dependent effects of xantocillin. Broth dilution methods are commonly used to determine the minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC). These methods involve preparing a series of dilutions of xantocillin in a liquid growth medium, which are then inoculated with a standardized number of microbial cells. The growth of the microorganism is monitored over a specific incubation period, often by measuring the turbidity of the culture or by using a colorimetric indicator of metabolic activity.

Evaluation of Microbial Growth Inhibition (e.g., Minimum Inhibitory Concentrations)

The Minimum Inhibitory Concentration (MIC) is a key quantitative parameter that defines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. For xantocillin, MIC values are determined against a panel of clinically relevant bacteria and fungi. These assays are typically performed in 96-well microtiter plates to allow for high-throughput screening of multiple concentrations and microbial strains simultaneously.

Following the determination of the MIC, the Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC) can be ascertained. This is achieved by taking an aliquot from the wells of the broth dilution assay that show no visible growth and plating it onto fresh, antibiotic-free agar plates. The MBC/MFC is the lowest concentration of the antimicrobial agent that results in a significant reduction (e.g., ≥99.9%) in the initial microbial inoculum.

Biofilm Formation Inhibition Studies on Bacterial Pathogens

Bacterial biofilms are structured communities of cells enclosed in a self-produced polymeric matrix, which are notoriously resistant to conventional antibiotics. The ability of xantocillin to inhibit the formation of biofilms is a critical area of investigation. These studies are typically conducted using microtiter plate assays where bacterial pathogens are allowed to form biofilms in the presence of varying concentrations of xantocillin.

The extent of biofilm formation is quantified using methods such as crystal violet staining. After incubation, the planktonic (free-floating) cells are washed away, and the remaining adherent biofilm is stained with crystal violet. The dye is then solubilized, and its absorbance is measured, which correlates with the amount of biofilm biomass. A reduction in absorbance in the presence of xantocillin indicates inhibition of biofilm formation.

Other techniques to study the effect of xantocillin on biofilms include confocal laser scanning microscopy (CLSM) with live/dead staining to visualize the architecture and viability of the biofilm, and scanning electron microscopy (SEM) to observe changes in the three-dimensional structure of the biofilm.

Dual Culture and Co-culture Methodologies for Fungal Antagonism

To investigate the antagonistic activity of xantocillin-producing fungi against other fungi, dual culture and co-culture assays are employed. In a dual culture assay, the xantocillin-producing fungus and a target fungal pathogen are inoculated at a distance from each other on the same agar plate. The interaction between the two fungi is observed as their colonies grow towards each other. The formation of an inhibition zone between the two colonies indicates that the producer fungus is secreting antifungal compounds, such as xantocillin, that inhibit the growth of the target fungus.

Co-culture methodologies can be more complex, involving the growth of two or more microbial species in a shared liquid or solid environment. These systems can be used to study the chemical communication and competitive interactions between the xantocillin producer and other microbes. Analysis of the metabolome of the co-culture can reveal how the presence of a competing fungus influences the production of xantocillin and other secondary metabolites.

Molecular and Cellular Mechanism of Action Investigations of Xantocillin

Understanding the molecular and cellular mechanisms by which xantocillin exerts its antimicrobial effects is crucial for its potential development as a therapeutic agent. Research in this area focuses on identifying the specific cellular targets and pathways that are disrupted by the compound.

A key aspect of xantocillin's structure is the presence of two isocyanide functional groups. Isocyanides are known for their ability to coordinate with transition metals. This property suggests that a primary mechanism of action for xantocillin may involve the chelation of essential metal ions, thereby disrupting the function of metalloenzymes that are vital for microbial survival. For example, studies have shown that the antimicrobial activity of xantocillin and related isocyanide-containing metabolites from the xan BGC is copper-dependent. These compounds can inhibit copper-dependent processes, such as the activity of laccase enzymes, in competing microbes. The growth inhibition of some bacteria by xantocillin can be reversed by the addition of copper, further supporting the role of copper chelation in its mechanism of action. pnas.org

Investigations into the cellular effects of xantocillin may involve a range of techniques. Transcriptomic and proteomic analyses can be used to identify changes in gene and protein expression in microorganisms upon exposure to xantocillin. This can provide clues about the cellular pathways that are affected, such as those involved in cell wall synthesis, DNA replication, protein synthesis, or energy metabolism.

Fluorescence microscopy with specific dyes can be used to visualize the effects of xantocillin on cellular structures and processes. For example, dyes that stain the cell membrane can reveal if the compound causes membrane damage, while DNA-binding dyes can indicate interference with DNA integrity or replication.

The selection and characterization of xantocillin-resistant mutants can also provide valuable insights into its mechanism of action. By identifying the genetic mutations that confer resistance, it is often possible to pinpoint the cellular target of the drug or the pathways involved in its uptake or efflux.

Target Identification Approaches Using Resistant Mutants and Proteomics

The identification of molecular targets for bioactive compounds like Xantocillin is a critical step in understanding their mechanism of action. Researchers employ various strategies, including the generation and analysis of resistant mutants, alongside advanced proteomics techniques.

One effective method for target deconvolution is the use of resistant mutants. researchgate.net By exposing a population of microorganisms to a substance, resistant strains can be selected and their genomes sequenced to identify mutations. This approach was utilized in studies of the antibiotic Xanthocillin X against Acinetobacter baumannii. Sequencing of resistant strains revealed a consistent mutation in the gene for porphobilinogen (B132115) synthase (PbgS), an enzyme involved in heme biosynthesis. nih.gov This finding pointed to the heme biosynthesis pathway as a key target of Xantocillin's antibacterial activity. nih.gov

Chemical proteomics is another powerful tool for unbiased target identification. mdpi.commalariaworld.org These methods can identify direct protein targets of a small molecule within a complex biological system. mdpi.comomicscouts.com Techniques such as thermal proteome profiling (TPP) assess changes in the thermal stability of proteins upon ligand binding. researchgate.netrsc.org While TPP is a popular method, it can be sample-intensive. rsc.org To address this, high-throughput workflows integrating single-temperature TPP with automated sample preparation have been developed. rsc.org Other chemical proteomics approaches include affinity-based protein profiling (AfBPP) and activity-based protein profiling (ABPP), which use chemical probes to capture and identify interacting proteins. malariaworld.org These unbiased methods are valuable for discovering the full range of a compound's interactions, including potential off-targets. malariaworld.orgomicscouts.com

Analysis of Cellular Pathway Modulation (e.g., MEK/ERK Pathway, Autophagy-Related Gene Expression)

Xantocillin has been shown to influence key cellular signaling pathways, notably the MEK/ERK pathway and processes related to autophagy.

The MEK/ERK pathway, a critical signaling cascade involved in cell proliferation, growth, and survival, is a known target of Xantocillin. medchemexpress.commedchemexpress.comnih.gov Studies have demonstrated that Xantocillin induces autophagy through the inhibition of this pathway. medchemexpress.commedchemexpress.com The Raf-MEK-ERK cascade is a central signaling route where scaffold proteins like the kinase suppressor of Ras1 (KSR1) play a crucial role by binding to all three kinases in the pathway. mdpi.com Analysis of this pathway often involves examining the phosphorylation status of key proteins like MEK and ERK. researchgate.net

Xantocillin also modulates the expression of autophagy-related genes (ATGs). medchemexpress.com Autophagy is a cellular process for degrading and recycling cellular components, and its regulation is vital for cellular homeostasis. nih.gov Research has shown that Xantocillin treatment increases the expression of the autophagy-related genes LC3 and Beclin 1. medchemexpress.com The transcriptional control of ATGs is a key aspect of autophagy regulation. nih.gov Comprehensive analyses of ATG expression profiles in response to various stimuli or in different disease states are used to identify key regulatory genes and pathways. nih.govfrontiersin.orgdovepress.com

Studies on Cofactor Binding and Cellular Dysregulation

Research into Xantocillin's mechanism of action has revealed its ability to interfere with cofactor binding and induce cellular dysregulation, particularly in bacteria. While initial investigations did not find evidence for metal binding or direct cellular protein targets as the primary antibacterial mechanism, a more nuanced mode of action was later uncovered. nih.gov

In-depth studies on Acinetobacter baumannii demonstrated that Xanthocillin X causes dysregulation of heme biosynthesis. nih.gov Instead of binding to a specific enzyme, Xantocillin directly sequesters heme, preventing its incorporation into cognate enzymes. nih.gov This leads to an uncontrolled biosynthesis of the cofactor, resulting in the accumulation of porphyrins and subsequent cellular stress, which is detrimental to bacterial viability. nih.gov

The interaction of small molecules with cofactor binding sites is a recognized mechanism for enzyme inhibition. mdpi.com For instance, some inhibitors compete with the cofactor S-adenosylmethionine (SAM) for binding to protein methyltransferases. mdpi.com The isocyanide functional group present in Xantocillin is known to be a metal coordinating warhead, which supports its ability to interact with metal-containing cofactors like heme. acs.orgresearchgate.net

Measurement of Reactive Oxygen Species Production

The production of reactive oxygen species (ROS) is a key indicator of cellular stress and can be modulated by various compounds. ROS are unstable, oxygen-containing molecules that, at high levels, can damage cellular components like DNA, RNA, and proteins, leading to cell death. bmglabtech.com However, at low levels, they can also act as signaling molecules. bmglabtech.com

The measurement of ROS production is a common method to assess the cellular impact of a compound. nih.gov Various assays are available to detect ROS, though their measurement can be challenging due to their short half-lives and low concentrations. bmglabtech.com A common reagent used for measuring ROS is 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA). bmglabtech.com It is important to perform these measurements under physiologically relevant oxygen concentrations, as high atmospheric oxygen levels can induce oxidative stress. bmglabtech.com

In the context of Xantocillin, while direct studies measuring its effect on ROS production were not prominently found in the provided search results, the dysregulation of heme biosynthesis it causes in bacteria could indirectly lead to oxidative stress. nih.gov The accumulation of porphyrins, which are photosensitizers, could potentially lead to ROS production, especially in the presence of light. The methods for measuring ROS are well-established and could be applied to further investigate the downstream effects of Xantocillin's activity. nih.govfrontiersin.orgjacvam.go.jp

Structure-Activity Relationship (SAR) and Synthetic Derivatization Studies of Xantocillin

Rational Design and Synthesis of Xantocillin Analogues

The rational design and synthesis of analogues are fundamental to medicinal chemistry, aiming to improve the efficacy and pharmacological properties of a lead compound like Xantocillin. oncodesign-services.comfrontiersin.org This process involves systematically modifying the molecular structure and evaluating the impact on biological activity, which is known as structure-activity relationship (SAR) studies. oncodesign-services.comresearchgate.net

The synthesis of new derivatives allows for the exploration of how different functional groups influence a molecule's interaction with its target. mdpi.commdpi.com For Xantocillin, which possesses a unique 1,4-di-(p-hydroxyphenyl)-2,3-diisonitrilobuta-1,3-diene structure, modifications could be made to the phenyl rings or the isonitrile groups to probe their importance for its biological effects. nih.gov The isocyanide functional group itself is a key feature, and its role as a potential pharmacophore and metal-coordinating entity is a subject of interest in medicinal chemistry. acs.orgresearchgate.net The synthesis of novel analogues and their subsequent testing is crucial for optimizing the therapeutic potential of the Xantocillin scaffold. mdpi.commdpi.comnih.govnih.gov

Computational Modeling and Predictive Analysis in Compound Optimization

Computational modeling and predictive analytics are increasingly integral to the drug discovery process, offering powerful tools to guide the optimization of compounds like Xantocillin. sophiagenetics.cominternationalpubls.commdpi.com These methods use historical data, statistical algorithms, and machine learning to forecast the properties and activities of new molecules, thereby streamlining the design and synthesis of more effective analogues. sophiagenetics.cominternationalpubls.com

Predictive analytics can be applied to various aspects of drug development, including the optimization of clinical trial design and the prediction of treatment outcomes. sophiagenetics.com In the context of compound optimization, computational approaches such as molecular docking can be used to predict how well a designed analogue will bind to its target protein. mdpi.com For instance, in the development of new antibacterial agents, computational studies have been used to investigate the binding of hybrid molecules to their target proteins, with the results guiding further synthetic modifications. mdpi.com

Quantitative structure-activity relationship (QSAR) models are a key component of predictive analytics in medicinal chemistry. researchgate.net By correlating the structural features of a series of compounds with their biological activities, QSAR models can be developed to predict the activity of new, unsynthesized analogues. oncodesign-services.com This allows researchers to prioritize the synthesis of compounds that are most likely to have improved properties, saving time and resources. oncodesign-services.comroutledge.comnih.gov

Application of High-Throughput Screening for Bioactivity Assessment

High-Throughput Screening (HTS) represents a standardized and automated methodology used in drug discovery to rapidly test the biological activity of thousands to millions of chemical compounds. assay.works This process is fundamental for identifying "hit" molecules that exhibit significant activity and can serve as starting points for further development in medicinal chemistry. assay.works The application of HTS is particularly valuable in the exploration of natural products, which have historically been a rich source of novel antibiotics and other therapeutic agents. nih.govmdpi.com More than half of the antibiotics currently on the market are derived from natural products. mdpi.com

The screening process for a natural product like Xantocillin typically involves one of two primary approaches: cellular target-based HTS (CT-HTS) or molecular target-based HTS (MT-HTS). mdpi.com CT-HTS involves testing the compound against whole cells (e.g., cancer cells or bacteria) to identify agents with intrinsic bioactivity. mdpi.com MT-HTS, conversely, focuses on specific molecular targets like enzymes or proteins to find compounds that modulate their function. mdpi.com These methodologies enable the efficient screening of compounds from sources such as the fungus Penicillium commune for a wide range of potential therapeutic applications. medchemexpress.commdpi.com

Research employing screening techniques has demonstrated the cytotoxic potential of Xantocillin. A study involving Xantocillin X, isolated from the deep-sea sediment-derived fungus P. commune SD-118, assessed its bioactivity against a panel of six human cancer cell lines. The results indicated that Xantocillin X possesses moderate cytotoxic effects. mdpi.com

The half-maximal inhibitory concentration (IC₅₀) values, which measure the concentration of a substance needed to inhibit a biological process by half, were determined for each cell line. mdpi.com These findings are summarized in the table below.

Table 1: Cytotoxic Activity of Xantocillin X Against Human Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) |

|---|---|---|

| MCF-7 | Breast Cancer | 12 |

| HepG2 | Liver Cancer | 22.88 ± 4.76 |

| NCI-H460 | Lung Cancer | 12 |

| HeLa | Cervical Cancer | 12 |

| DU145 | Prostate Cancer | 12 |

| MDA-MB-231 | Breast Cancer | 12 |

Data sourced from references medchemexpress.commdpi.com.

Further investigation into the mechanism of action in HepG2 cells revealed that Xantocillin induces autophagy. medchemexpress.com This process of cellular self-degradation is achieved through the inhibition of the MEK/ERK signaling pathway. medchemexpress.com Studies showed that treatment with Xantocillin led to an increased expression of autophagy-related genes, such as LC3 and Beclin 1. medchemexpress.com

Biosynthesis and Enzymology of Xantocillin

Precursor Utilization in Xantocillin (B1684197) Biosynthesis

The construction of the xantocillin scaffold begins with the recruitment of specific precursor molecules, which are channeled from primary metabolism into this specialized biosynthetic pathway. nih.gov

Aromatic Amino Acids (Tyrosine, Tryptophan) as Primary Precursors

The core structure of xantocillin is derived from the aromatic amino acid L-tyrosine. researchgate.netnih.gov Early labeling studies with Penicillium notatum using tyrosine isotopically labeled with ¹⁴C and ¹⁵N confirmed its direct incorporation into the xantocillin backbone. acs.org This established tyrosine as the primary building block for this class of fungal isocyanides. annualreviews.orgacs.org

While tyrosine is the direct precursor for xantocillin, the broader family of isonitrile natural products also utilizes other aromatic amino acids, notably tryptophan. acs.orgfrontiersin.org The biosynthetic pathways for these compounds share mechanistic similarities, particularly in the enzymatic formation of the isocyanide group from the amino acid's amino group. acs.org

Glycine-Derived Isocyanides in Related Biosynthetic Contexts

In addition to aromatic amino acids, glycine (B1666218) can also serve as a precursor for the isocyano group in certain natural products, particularly in bacteria. acs.orgresearchgate.net For instance, in the biosynthesis of isonitrile-containing lipopeptides in Streptomyces coeruleorubidus, the isonitrile moiety is derived from a β-glycine adduct. escholarship.orgmit.edu This alternative pathway involves the oxidative degradation of glycine to produce cyanide, which can then be incorporated into the final natural product. nih.govresearchgate.netresearchgate.net While distinct from the xantocillin pathway, the study of glycine-derived isocyanides provides valuable insights into the diverse strategies nature has evolved for the synthesis of this unusual functional group. acs.orgacs.org

Key Enzymatic Steps and Involved Enzymes in Xantocillin Formation

The transformation of tyrosine into xantocillin is orchestrated by a series of specialized enzymes that catalyze the key steps of isonitrile formation and dimerization. researchgate.netnih.gov

Role of Isonitrile Synthase (ICS) Activity (e.g., IsnA, IsnB, XanB)

The central step in xantocillin biosynthesis is the formation of the isonitrile group, a reaction catalyzed by isonitrile synthase (ICS) enzymes. nih.govacs.org In the biosynthesis of the indole (B1671886) antibiotic B371, two enzymes, IsnA and IsnB, are involved in converting the amino group of tryptophan into an isocyanide. acs.org

In the xantocillin pathway, a single, remarkable didomain enzyme, XanB, carries out a similar function. annualreviews.orgnih.gov The N-terminal domain of XanB possesses isonitrile synthase activity, responsible for installing the isonitrile functionality onto the L-tyrosine substrate. annualreviews.orgnih.gov This contrasts with systems like the one for B371, which require two separate enzymes to achieve this transformation. nih.govacs.org

Oxidative Decarboxylation Reactions in Isocyano Group Formation (e.g., ScoE, XanB)

Following the formation of the isonitrile group, the biosynthetic pathway involves an oxidative decarboxylation step. In the case of xantocillin, this crucial reaction is catalyzed by the C-terminal nonheme Fe(II) α-KG-dependent dioxygenase domain of the same XanB enzyme. annualreviews.orgnih.gov This domain mediates the decarboxylation and desaturation of the L-tyrosine scaffold to produce the vinyl isonitrile intermediate. nih.gov

A parallel can be drawn with the enzyme ScoE from Actinobacteria, which is involved in the synthesis of an isonitrile lipopeptide. acs.orgescholarship.orgmit.edu ScoE, also a nonheme iron(II) α-ketoglutarate-dependent dioxygenase, catalyzes the formation of an isonitrile group through an oxidative decarboxylation of a glycine-derived substrate. acs.orgresearchgate.netacs.org

Cytochrome P450-Mediated Oxidative Dimerization (e.g., XanG)

The final step in the biosynthesis of xantocillin is the dimerization of two molecules of the vinyl isonitrile intermediate. researchgate.netnih.gov This reaction is catalyzed by XanG, a cytochrome P450 enzyme whose expression is coregulated with XanB. researchgate.netnih.gov XanG facilitates the oxidative dimerization that forms the characteristic 1,4-bis(4-hydroxyphenyl)buta-1,3-diene-2,3-diyl core of xantocillin. researchgate.netnih.gov The dimerization of two isonitrile-derived intermediates is a recurring theme in the biosynthesis of related fungal metabolites. nih.gov For instance, in Saccharomyces cerevisiae, the cytochrome P450 enzyme Dit2 dimerizes N-formyl tyrosine, a product of the isonitrile synthase homolog Dit1. researchgate.net

Introduction of N-Formyl and Methyl Moieties (e.g., XanA, XanE)

The structural diversity of xantocillin and its analogues is, in part, achieved through the action of tailoring enzymes that introduce specific chemical groups. researchgate.net In the biosynthetic pathway of Aspergillus fumigatus, the enzymes XanA and XanE are responsible for introducing N-formyl and methyl moieties, respectively, into xantocillin derivatives. researchgate.net XanA, an isocyanide hydratase, converts the isocyanide groups of xanthocillins into the corresponding formyl derivatives, such as fumiformamide. researchgate.net The O-methyltransferase, XanE, is proposed to be responsible for the methylation of hydroxyl groups on the aromatic rings of the xantocillin scaffold. researchgate.net These modifications are crucial for generating the various members of the xanthocillin family of compounds.

Biosynthetic Gene Clusters (BGCs) Associated with Xantocillin Production

The production of secondary metabolites like xantocillin is orchestrated by a set of genes physically clustered together on the chromosome, known as a Biosynthetic Gene Cluster (BGC). These clusters typically contain genes for the core synthase enzymes, tailoring enzymes, and regulatory proteins.

The biosynthetic gene cluster responsible for producing xantocillin, designated the xan BGC, was successfully identified in the opportunistic human pathogen Aspergillus fumigatus. asm.orgnih.gov This discovery was achieved through a strategy involving comparative metabolomics of strains where candidate isocyanide synthase (ICS) genes were either knocked out or overexpressed. asm.orgnih.govmdpi.com This approach definitively linked the xan BGC to the production of xanthocillin. asm.orgnih.gov

Further characterization of the cluster in A. fumigatus identified a key bZIP transcription factor, AfXanC, which regulates the expression of the BGC. nih.gov Detailed analysis revealed a specific binding motif, 5'-AGTCAGCA-3', located in the promoter regions of the xan BGC genes, which is recognized by AfXanC to activate gene expression and subsequent metabolite synthesis. nih.gov The core of the cluster contains the gene xanB, which encodes an isocyanide synthase essential for converting tyrosine into an isocyanide-containing intermediate, and xanG, a cytochrome P450 enzyme that catalyzes the dimerization step to form the characteristic xanthocillin skeleton. researchgate.net

The expression of the xan BGC is not constitutive but is influenced by environmental cues. asm.orgnih.gov Research has shown that the xan BGC is transcriptionally responsive to the concentration of external copper. asm.orgnih.gov Specifically, the production of metabolites from this cluster is significantly increased during conditions of copper starvation. asm.orgnih.gov This suggests that xantocillin or its isocyanide precursors may play a role in metal homeostasis, potentially by chelating copper. researchgate.net Overexpression of the cluster's transcription factor, XanC, in low-copper environments leads to pigmentation defects similar to those seen in wild-type fungi under copper-limiting conditions, further linking the BGC's activity to copper availability. researchgate.net

The exploration of isocyanide biosynthesis in A. fumigatus also led to the discovery of novel enzyme architectures. asm.orgnih.gov While investigating the xan BGC, a second, distinct ICS-containing cluster, named the copper-responsive metabolite (crm) BGC, was also identified. asm.orgnih.gov This crm cluster contains a novel, fungus-specific hybrid enzyme, CrmA, which fuses an isocyanide synthase (ICS) domain with a nonribosomal peptide synthase (NRPS) module. asm.orgnih.govresearchgate.net This family of ICS-NRPS hybrid enzymes is notably enriched in fungal pathogens of humans, plants, and insects, suggesting a significant, yet largely untapped, area of fungal secondary metabolism. asm.orgnih.gov The discovery of these hybrid enzymes expands the known biosynthetic machinery for natural product synthesis in fungi. researchgate.net

Influence of Environmental Factors (e.g., Copper Homeostasis and Starvation) on BGC Expression

Comparative Biosynthetic Pathways Across Microbial Genera

While first discovered in Penicillium, much of the detailed biosynthetic investigation has occurred in Aspergillus. Comparing the genetic blueprints between these genera reveals key evolutionary insights.

Xantocillin was first isolated from the fungus Penicillium notatum. nih.govencyclopedia.pub The biosynthetic pathway originates from the amino acid tyrosine. researchgate.net However, the most detailed molecular genetic studies have been conducted in Aspergillus fumigatus, where the xan BGC was fully characterized. asm.orgnih.gov

Comparative genomic analyses have revealed an evolutionary trail of xan-like BGCs across various species in the order Eurotiales, which includes both Aspergillus and Penicillium. nih.gov In Penicillium species such as P. chrysogenum and P. expansum, a conserved set of core xan genes, including xanA, xanB, and the regulatory gene xanC, has been identified. researchgate.net Despite the presence of these homologous genes, their function and regulation can diverge. For instance, while the transcription factor AfXanC activates the xan cluster in A. fumigatus, its ortholog in P. expansum, PeXanC, fails to induce xantocillin production and instead regulates the biosynthesis of a different metabolite, citrinin. nih.gov This functional divergence, despite the conservation of the core enzymatic machinery, highlights the evolutionary plasticity of secondary metabolite regulation in different fungal genera. nih.gov

Bacterial Biosynthetic Pathways and Shared Mechanisms

While the biosynthesis of xantocillin has been extensively studied in fungi, related pathways for the production of isonitrile-containing compounds are also present in bacteria, offering insights into shared and divergent enzymatic strategies. The bacterium Xenorhabdus nematophila, an insect pathogen, is known to produce a variety of secondary metabolites, including isonitrile compounds. frontiersin.orgresearchgate.net Research into these bacterial pathways reveals both parallels and distinctions when compared to the fungal biosynthesis of xantocillin.

A key example from bacteria that illuminates a shared mechanistic framework is the biosynthesis of rhabduscin in Xenorhabdus and Photorhabdus species. pnas.orgacs.org Rhabduscin is a tyrosine-derived isonitrile that, like xantocillin, possesses potent biological activities. plos.org Its production is governed by a biosynthetic gene cluster (BGC) that includes the key genes isnA and isnB. pnas.orgplos.org

Detailed research suggests that the enzymatic sequence for isonitrile formation in bacteria, mediated by IsnA and IsnB, is analogous to the function of the fungal isocyanide synthase XanB. researchgate.net In this proposed model, the conversion of L-tyrosine to a putative isonitrile intermediate occurs in a two-step sequence that mirrors the action of the bacterial IsnA-IsnB system. researchgate.net This suggests a degree of conserved evolutionary strategy for the synthesis of the critical isonitrile moiety from an amino acid precursor.

The table below outlines the genes involved in the biosynthesis of the bacterial isonitrile compound rhabduscin, providing a basis for comparison with the fungal xantocillin pathway.

Table 1: Genes in the Rhabduscin Biosynthetic Gene Cluster from Xenorhabdus nematophila

| Gene | Proposed Function | Homology to Fungal Pathway |

|---|---|---|

| isnA | Isonitrile synthase A | Part of the functional equivalent to fungal XanB |

| isnB | Isonitrile synthase B | Part of the functional equivalent to fungal XanB |

| GT | Glycosyltransferase | Tailoring enzyme (not directly involved in isonitrile formation) |

This table is based on findings from studies on rhabduscin biosynthesis and highlights the key enzymes for comparison with the xantocillin pathway. pnas.orgplos.org

The study of these bacterial systems underscores a key principle in natural product biosynthesis: the modularity and interchangeability of enzymatic functions. While the final structures of xantocillin and rhabduscin differ, the fundamental biochemical transformation of an amino acid into an isonitrile appears to rely on a conserved enzymatic logic, pointing to a shared evolutionary origin or convergent evolution of this important biosynthetic capability. researchgate.netacs.org

Molecular Mechanisms of Xantocillin Bioactivity

Interaction with Heme Cofactors

A significant aspect of Xantocillin's mechanism of action involves its interaction with heme, an iron-containing cofactor vital for numerous biological processes, including oxygen transport and cellular respiration. nih.govmdpi.com

Direct Binding to Iron-Bound Heme through Isonitrile Functional Groups

Xantocillin's structure features two isonitrile functional groups, which are crucial for its interaction with heme. nih.govacs.org These isonitrile groups directly bind to the iron atom within the heme molecule. nih.govnih.gov This interaction is selective for iron-bound heme, as evidenced by the lack of interaction with protoporphyrin IX, the iron-free precursor of heme. nih.gov The binding of Xantocillin (B1684197) to hemin, the oxidized form of heme, causes a noticeable shift in its absorption spectrum, further confirming a direct interaction. nih.gov Control experiments using a structurally similar molecule without isonitrile groups showed no such binding, highlighting the essential role of the isonitrile moieties in this process. nih.gov

Sequestration and Subsequent Dysregulation of Heme Metabolism

By binding to heme, Xantocillin effectively sequesters it, reducing the available pool of regulatory heme within the cell. nih.govnih.gov This sequestration disrupts the normal functioning of hemoproteins that rely on this cofactor. nih.gov Furthermore, heme plays a critical role in regulating its own biosynthesis through a feedback mechanism. nih.gov The reduction of available regulatory heme due to Xantocillin binding can impair this feedback control, leading to a dysregulation of the entire heme synthesis pathway. nih.govnih.gov This disruption prevents hemoproteins from acquiring the necessary heme for their function and can lead to uncontrolled cofactor biosynthesis. nih.govnih.gov

Consequence of Porphyrin Precursor Accumulation and Reactive Oxygen Species Generation

The dysregulation of heme biosynthesis caused by Xantocillin leads to the accumulation of porphyrin precursors. nih.govnih.gov Porphyrins and other intermediates of the heme synthesis pathway can act as photosensitizers, interacting with molecular oxygen to generate reactive oxygen species (ROS). nih.govmdpi.com The buildup of these precursors results in increased oxidative stress within the cell. nih.gov This accumulation of ROS can cause damage to various cellular components, including lipids, proteins, and DNA, ultimately contributing to cell death. nih.govnih.gov

Modulation of Cellular Signaling Pathways

Beyond its interaction with heme, Xantocillin also exerts its biological effects by modulating key cellular signaling pathways involved in cell growth, proliferation, and survival.

Inhibition of the MEK/ERK Pathway

Research has shown that Xantocillin can inhibit the MEK/ERK signaling pathway. medchemexpress.comadooq.com The MEK/ERK pathway, also known as the MAPK pathway, is a critical regulator of various cellular processes, including cell proliferation and survival. By inhibiting this pathway, Xantocillin can suppress the growth of certain cells. medchemexpress.comnih.gov

Induction of Autophagy and Upregulation of Associated Genes (e.g., LC3, Beclin 1)

Xantocillin has been identified as an inducer of autophagy, a cellular process of "self-eating" that removes damaged organelles and proteins. medchemexpress.comtargetmol.com This induction of autophagy is linked to its inhibition of the MEK/ERK pathway. medchemexpress.comnih.gov The process of autophagy involves the formation of autophagosomes, and key proteins involved in this process are Microtubule-associated protein 1 light chain 3 (LC3) and Beclin 1. jcpres.comresearchgate.net Studies have demonstrated that treatment with Xantocillin leads to an increased expression of both LC3 and Beclin 1. medchemexpress.com The conversion of LC3-I to its lipidated form, LC3-II, is a hallmark of autophagy induction, and this has been observed in cells treated with Xantocillin. nih.gov The upregulation of Beclin 1, a key component in the initiation of autophagy, further supports Xantocillin's role as an autophagy inducer. nih.govfrontiersin.org

Table 1: Effects of Xantocillin on Heme and Associated Molecules

| Target | Observed Effect | Consequence |

| Iron-Bound Heme | Direct binding via isonitrile groups. nih.govnih.gov | Sequestration of heme. nih.govnih.gov |

| Heme Biosynthesis | Dysregulation and impaired feedback control. nih.govnih.gov | Accumulation of porphyrin precursors. nih.gov |

| Cellular Environment | Increased levels of porphyrin precursors. nih.gov | Generation of Reactive Oxygen Species (ROS). nih.govnih.gov |

Table 2: Modulation of Cellular Signaling by Xantocillin

| Pathway/Process | Effect of Xantocillin | Key Genes/Proteins Affected |

| MEK/ERK Pathway | Inhibition. medchemexpress.comadooq.com | MEK, ERK |

| Autophagy | Induction. medchemexpress.comtargetmol.com | LC3, Beclin 1. medchemexpress.comnih.gov |

Potential Interactions with Other Molecular and Enzymatic Targets

The bioactivity of Xantocillin, a notable isonitrile-containing natural product, has been the subject of detailed investigation to elucidate its precise mechanism of action against pathogenic bacteria. researchgate.netnih.govacs.orgnih.gov While its efficacy is well-documented, the molecular interactions underpinning its antibacterial effects are multifaceted. researchgate.netnih.govacs.orgnih.gov

A pivotal aspect of Xantocillin's mechanism of action involves the dysregulation of the heme biosynthesis pathway, a critical metabolic process in many bacteria. researchgate.netnih.govnih.govacs.org Initial studies to identify the molecular target of Xantocillin in resistant strains of Gram-negative bacteria, such as Acinetobacter baumannii, consistently revealed a specific missense mutation in the hemB gene. nih.gov This gene encodes for Porphobilinogen (B132115) Synthase (PbgS), an essential enzyme that catalyzes the condensation of two molecules of 5-aminolevulinic acid (ALA) to form porphobilinogen—a foundational step in the synthesis of tetrapyrroles like heme. nih.govmedchemexpress.com The observed mutation, P241S, is located near the enzyme's active site and results in impaired enzymatic efficiency, leading to reduced heme production. nih.gov

Table 1: Key Enzymes in the Heme Biosynthesis Pathway

| Enzyme Name | Abbreviation | Role in Pathway |

| 5-Aminolevulinic Acid Synthase | ALAS | Catalyzes the condensation of glycine (B1666218) and succinyl CoA to form 5-aminolevulinic acid (ALA). nih.gov |

| Porphobilinogen Synthase (ALA Dehydratase) | PbgS (ALAD) | Catalyzes the condensation of two ALA molecules to form porphobilinogen (PBG). nih.gov |

| Porphobilinogen Deaminase | PBGD | Catalyzes the polymerization of four PBG molecules to form hydroxymethylbilane (B3061235). nih.gov |

| Uroporphyrinogen III Synthase | UROS | Catalyzes the cyclization of hydroxymethylbilane to form uroporphyrinogen III. nih.gov |

| Uroporphyrinogen III Decarboxylase | UROD | Catalyzes the decarboxylation of uroporphyrinogen III to form coproporphyrinogen III. mun.ca |

| Coproporphyrinogen III Oxidase | CPO | Catalyzes the oxidative decarboxylation of coproporphyrinogen III to form protoporphyrinogen (B1215707) IX. nih.gov |

| Protoporphyrinogen Oxidase | PPO | Catalyzes the oxidation of protoporphyrinogen IX to form protoporphyrin IX. nih.gov |

| Ferrochelatase | FC | Catalyzes the insertion of ferrous iron into protoporphyrin IX to form heme. nih.gov |

The isocyanide functional group is known for its ability to coordinate with transition metals, acting as a strong chelator. koreamed.org This property suggests a potential mechanism of action for isonitrile-containing compounds involving the disruption of metalloenzymes, which are crucial for various cellular processes. acs.orgkoreamed.orgfrontiersin.org Aromatic isocyanides, due to extended conjugation, are considered effective π-acceptors in metal complexes. researchgate.net

In the context of Xantocillin, its potential to act via metal binding has been investigated. nih.gov Metal-ligand fluorescence titration assays were performed with a range of physiologically relevant metal ions, including Cu(II), Fe(II), Fe(III), Ni(II), Co(II), Mn(II), Al(III), Zn(II), and Mg(II). nih.gov These experiments confirmed an exclusive binding affinity of Xantocillin for Cu(II). nih.gov

Despite this observation, comprehensive studies on the mechanism of action of Xantocillin against A. baumannii have concluded that metal binding is not the primary driver of its antibiotic activity. researchgate.netnih.govacs.orgnih.govmdpi.com Research aimed at deciphering its mode of action found that neither metal binding nor direct interaction with cellular protein targets were the relevant cause of its potent antibacterial effects. researchgate.netacs.orgnih.govmdpi.com The primary mechanism was instead identified as the dysregulation of heme biosynthesis through heme sequestration. researchgate.netacs.orgnih.govmdpi.com Therefore, while Xantocillin possesses the chemical capability to coordinate with specific metal ions, this interaction is not considered the principal molecular mechanism responsible for its bactericidal properties. nih.gov

The bacterial cell membrane is a common target for many antimicrobial compounds. koreamed.orgnih.gov These agents often exert their effects by disrupting the membrane's structural integrity, leading to increased permeability, leakage of cytoplasmic contents, and ultimately, cell death. nih.gov The interaction is frequently driven by electrostatic attraction between cationic antimicrobials and the negatively charged components of bacterial membranes, such as phospholipids. koreamed.orgfrontiersin.org

However, in the case of Xantocillin, there is a notable lack of specific research findings detailing its direct interaction with bacterial cell membrane components. Extensive studies on its mechanism of action have focused on intracellular targets, primarily the heme biosynthesis pathway. researchgate.netnih.govacs.orgnih.gov The current body of scientific literature does not provide evidence to suggest that Xantocillin's primary mode of antibacterial activity involves the disruption or permeabilization of the bacterial cell membrane in a manner similar to that of antimicrobial peptides or other membrane-active antibiotics. koreamed.orgnih.gov

Research on Biological Activities and Academic Applications Non Clinical Focus

Antibacterial Activity Research

Xantocillin (B1684197) has been the subject of significant research interest due to its potent antibacterial effects, particularly its unusual efficacy against challenging bacterial pathogens.

Xantocillin X exhibits broad-spectrum antibiotic activity, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria. researchgate.net This is a noteworthy characteristic, as the outer membrane of Gram-negative bacteria often acts as a significant permeability barrier, rendering many antibiotics ineffective. researchgate.netfrontiersin.org Research has shown that Xantocillin X can kill methicillin-sensitive (Staphylococcus aureus, MSSA) and methicillin-resistant (Staphylococcus aureus, MRSA) strains, which are Gram-positive. researchgate.net Its activity extends to critical Gram-negative pathogens, including Pseudomonas aeruginosa, Klebsiella pneumoniae, and Escherichia coli. researchgate.net

One study highlighted that the isonitrile functional group is a key feature of Xantocillin X, which was the first natural product containing this group to be identified as an antibacterial agent. rsc.org The compound's potent activity against a range of indicator strains underscores its significance as a broad-spectrum antibiotic. researchgate.net

A primary focus of Xantocillin research has been its remarkable potency against multidrug-resistant (MDR) bacteria, which pose a critical threat to global health. researchgate.netnih.gov Studies have demonstrated that Xantocillin X is highly effective against MDR Acinetobacter baumannii and methicillin-resistant Staphylococcus aureus (MRSA). researchgate.netacs.org

The efficacy against A. baumannii, a pathogen classified as a critical priority by the World Health Organization, is particularly striking, with activity observed in the nanomolar range for some strains. researchgate.netnih.gov Research indicates that Xantocillin X is effective against various A. baumannii strains, including the multidrug-resistant AB5075 and reference strains ATCC 19606 and ATCC 17989, often in the low micromolar to nanomolar range. researchgate.netacs.org Its effectiveness also extends to MRSA reference strains. researchgate.net

The table below summarizes the Minimum Inhibitory Concentrations (MICs) of Xantocillin X against various pathogenic bacteria from a key study.

| Bacterial Strain | Gram Type | Resistance Status | MIC (μM) |

|---|---|---|---|

| Acinetobacter baumannii ATCC 19606 | Gram-negative | - | 0.098 ± 0 |

| Acinetobacter baumannii ATCC 17989 | Gram-negative | - | 0.195 ± 0 |

| Acinetobacter baumannii AB5075 | Gram-negative | MDR | 3.13 ± 0 |

| Pseudomonas aeruginosa PAO1 | Gram-negative | - | 3.13 ± 0 |

| Klebsiella pneumoniae ATCC 13883 | Gram-negative | - | 3.13 ± 0 |

| Escherichia coli BW25113 | Gram-negative | - | 6.25 ± 0 |

| Staphylococcus aureus (MSSA) Newman | Gram-positive | Methicillin-Sensitive | 1.56 ± 0 |

| Staphylococcus aureus (MRSA) USA300 | Gram-positive | Methicillin-Resistant | 1.56 ± 0 |

Data sourced from: ACS Central Science. acs.org

Research into how bacteria develop resistance to Xantocillin has revealed a novel mechanism of action that differs from many conventional antibiotics. researchgate.netnih.gov The primary antibacterial effect is not due to metal binding or direct interaction with cellular proteins. researchgate.net Instead, Xantocillin X targets heme biosynthesis. researchgate.netnih.gov

Studies involving the sequencing of resistant A. baumannii strains identified a consistent mutation in the gene for porphobilinogen (B132115) synthase (PbgS), a crucial enzyme in the heme biosynthesis pathway. researchgate.netacs.org This mutation leads to an enzyme with impaired efficiency, resulting in reduced heme production. researchgate.net Further investigation showed that Xantocillin X directly sequesters heme, preventing its incorporation into enzymes. researchgate.netnih.gov This action triggers an uncontrolled overproduction of porphyrin precursors, which causes significant cellular stress and ultimately leads to bacterial cell death. nih.gov

Another potential resistance mechanism involves efflux pumps, which are membrane proteins that can expel antibiotics from the bacterial cell. mdpi.com In one study, a methylated, inactive analogue of Xantocillin was shown to be rapidly exported from bacteria; however, its antibiotic activity was restored in a mutant A. baumannii strain where two efflux pumps were knocked out. nih.gov This suggests that efflux can be a resistance strategy against derivatives of Xantocillin. nih.gov

Efficacy Against Multidrug-Resistant (MDR) Strains (e.g., Acinetobacter baumannii, Staphylococcus aureus)

Antifungal Activity Research

In addition to its antibacterial properties, Xantocillin has been noted for its activity against fungi, although this area is less extensively studied than its antibacterial effects.

Research has confirmed that Xantocillin X possesses antifungal activity against a range of yeasts and fungi. researchgate.net Specifically, studies have noted its effectiveness against species such as Candida albicans, Cryptococcus, and Aspergillus. researchgate.net Aspergillus species are known phytopathogens, indicating a potential role for Xantocillin in controlling plant diseases.

However, specific detailed studies focusing exclusively on the efficacy of Xantocillin against the major phytopathogenic genera Fusarium and Alternaria are not prominent in the currently available scientific literature. While other natural xanthones have shown inhibitory activity against Fusarium oxysporum and Alternaria tenuis, direct evidence for Xantocillin's action on these specific fungi is limited.

The precise biochemical mechanism by which Xantocillin exerts its antifungal effects is not yet well-elucidated. researchgate.net In contrast to its well-defined antibacterial mechanism of targeting heme biosynthesis, the specific fungal pathways disrupted by Xantocillin have not been thoroughly described in published research. researchgate.netnih.gov General antifungal mechanisms for other compounds often involve the inhibition of ergosterol (B1671047) synthesis, which disrupts the fungal cell membrane, or the inhibition of cell wall synthesis. mdpi.comnih.govebsco.com However, it is not known if Xantocillin utilizes these pathways. The mechanisms of lytic enzyme production and the release of volatile organic compounds are typically associated with the antagonistic actions of living biocontrol microorganisms rather than the direct action of a purified chemical compound. frontiersin.org

Inhibition of Phytopathogenic Fungi Growth (e.g., Fusarium spp., Alternaria spp.)

Antiviral Activity Research

Early research into the biological effects of Xantocillin and its derivatives has explored their potential as antiviral agents. Studies conducted in the late 1960s investigated the antiviral properties of Xantocillin X and its mono- and di-methylether derivatives. drugfuture.comnih.gov This research focused on their activity against the Newcastle disease virus, examining the cytopathogenic effects in chick embryo fibroblasts. nih.gov While these initial studies provided a foundation for the antiviral potential of this class of compounds, further research is needed to fully elucidate the mechanisms and spectrum of activity.

Antitumoral and Antiproliferative Activity Research

Xantocillin has been the subject of research for its potential anticancer properties, with studies focusing on its ability to inhibit the growth of various cancer cell lines and to induce cell death.

Inhibition of Cancer Cell Lines (e.g., HepG2, Glioma Cells)

Research has demonstrated that Xantocillin X exhibits inhibitory effects against several cancer cell lines. nih.gov Notably, it has shown a concentration-dependent inhibitory effect on the growth of human hepatocellular carcinoma (HepG2) cells. nih.govmedchemexpress.com The half-maximal inhibitory concentration (IC50) for HepG2 cells has been reported to be 22.88 ± 4.76 µM after 48 hours of treatment. medchemexpress.commedchemexpress.com

In addition to its effects on liver cancer cells, Xantocillin X has also demonstrated antiproliferative activity against glioma cells. Specifically, it has been shown to inhibit the proliferation of both U87MG and U251 human glioma cell lines, with IC50 values ranging from 13.65 µM to 22.56 µM.

Table 1: Inhibitory Concentrations of Xantocillin X on Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value (µM) | Reference |

| HepG2 | Human Hepatocellular Carcinoma | 22.88 ± 4.76 | medchemexpress.com, medchemexpress.com |

| U87MG | Human Glioma | 13.65 - 22.56 | |

| U251 | Human Glioma | 13.65 - 22.56 |

Cellular Processes Involved in Antitumor Effects (e.g., Apoptosis Induction, Mitochondrial Membrane Potential Modulation)

The antitumor effects of Xantocillin are linked to its ability to modulate key cellular processes, including apoptosis and autophagy. nih.gov In studies with HepG2 cells, Xantocillin X was found to cause slight cellular apoptosis but significantly induced autophagy. nih.gov Autophagy, a cellular self-degradation process, was observed as early as 12 hours after treatment. nih.gov This process is believed to be mediated through the downregulation of the MEK/ERK signaling pathway and the upregulation of the class III PI3K/Beclin 1 signaling pathway. nih.gov

In glioma cells, the antiglioma activity of Xantocillin X is associated with the promotion of reactive oxygen species (ROS) production, a reduction in the mitochondrial membrane potential (MMP), and an increase in the activity of caspase-3, a key enzyme in the execution phase of apoptosis. The reduction of the mitochondrial membrane potential is a critical event in the intrinsic pathway of apoptosis. oncohemakey.com

Other Reported Biological Activities and Research Avenues

Beyond its antiviral and antitumor properties, research has indicated other potential biological activities for Xantocillin.

Antimalarial Effects

Isocyanide-containing natural products, the class of compounds to which Xantocillin belongs, have been noted for their potential antimalarial effects. acs.orgresearchgate.net While specific studies on Xantocillin's direct antimalarial activity are not extensively detailed in the provided context, the broader family of isocyanides has shown promise in this area. acs.orgresearchgate.net

Antifouling Properties

The isocyanide functional group present in Xantocillin is also associated with antifouling properties. acs.orgresearchgate.net Biofouling is the accumulation of microorganisms, plants, algae, or small animals on wet surfaces, which is a significant issue in marine environments. nih.gov Natural products containing isocyanides have been investigated for their ability to inhibit the settlement of larvae, a key step in the biofouling process. acs.orgresearchgate.net This suggests a potential ecological role for these compounds and a possible application in the development of antifouling technologies.

Structure Activity Relationship Sar and Synthetic Modifications

Identification of Critical Pharmacophoric Groups within Xantocillin (B1684197) Structure

The isocyanide functional group is a defining feature of Xantocillin and is integral to its bioactivity. nih.gov This moiety possesses unique chemical and biological properties, including the ability to coordinate with transition metals, which is a key aspect of its mechanism. nih.govresearchgate.net

Research has demonstrated that Xantocillin and other isocyanides produced by Aspergillus fumigatus can bind to copper. nih.gov This metal-chelating property is linked to their antimicrobial activity. nih.govunl.edu The isocyanide group acts as a "warhead" that can interact with metalloproteins within target organisms, disrupting essential biological processes. researchgate.net The highly reactive nature of the isocyanide moiety contributes to various biological effects, including antibacterial, antifungal, and cytotoxic activities. nih.govmdpi.com However, SAR studies on synthetic Xantocillin derivatives have revealed that one of the two isonitrile groups may be dispensable, suggesting that while crucial, the presence of both may not be strictly necessary for all biological activities, such as thrombopoietin receptor agonism. nih.gov This finding opens avenues for creating simplified, yet still potent, analogues.

Rational Design and Synthesis of Xantocillin Analogues for Targeted Research

Rational drug design leverages the understanding of a compound's SAR to create new molecules with enhanced properties. slideshare.net This process involves the strategic modification of the lead compound's core structure (scaffold) and its peripheral chemical groups (side chains). nih.gov

The synthesis of Xantocillin derivatives has provided significant insight into its SAR. Studies involving the modification of the Xantocillin scaffold have shown that specific structural features are critical for activity. For instance, in the context of thrombopoietin receptor agonists, bioassay data from synthetic analogues have highlighted several key factors: nih.gov

Alkene Geometry: The spatial arrangement of the central butadiene-like core is important for biological activity.

Benzene Ring Substituents: The presence of substituents on the phenolic rings that enhance hydrophobic character is beneficial.

These findings guide the strategic synthesis of new analogues. For example, by modifying the substituents on the phenyl rings or altering the central core, chemists can fine-tune the molecule's properties to improve its interaction with a biological target. nih.govnih.gov The process of "scaffold hopping," where the core moiety is redesigned while keeping key pendant groups in similar positions, can also be employed to discover novel analogues with potentially improved properties. nih.gov

| Modification Area | Structural Change | Impact on Activity (Thrombopoietin Receptor Agonist) | Reference |

|---|---|---|---|

| Core Scaffold | Removal of one isonitrile group | Activity maintained, suggesting one group is dispensable for this specific activity. | nih.gov |

| Central Core | Alteration of alkene geometry | Geometry is important for optimal activity. | nih.gov |

| Side Chains (Benzene Rings) | Addition of hydrophobic substituents | Enhances biological activity. | nih.gov |

| Overall Molecule | Change in molecular size | A moderate size is suggested to be optimal. | nih.gov |

Computational chemistry has become an indispensable tool in modern drug discovery, accelerating the hit-to-lead and lead optimization phases. oncodesign-services.comnih.gov These methods are used to predict molecular properties and interactions, thereby guiding the synthesis of more promising compounds. spirochem.com Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations are central to this process. nih.govnih.gov

In the context of Xantocillin research, computational approaches can be used to:

Predict Binding Affinity: Molecular docking simulations can model how different Xantocillin analogues bind to a target receptor, helping to prioritize which compounds to synthesize. nih.gov